![molecular formula C14H16Cl2N2O3S B5195236 N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5195236.png)
N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide is a compound of significant interest in organic chemistry due to its unique structure and potential applications in various fields. The synthesis and analysis of this compound involve understanding its molecular structure, synthesis pathways, chemical and physical properties, and chemical reactions.
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide, often involves the use of rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This method allows for highly diastereoselective and enantioselective synthesis of functionalized cyclopropanes. The presence of cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst is crucial for achieving high levels of enantioselectivity (Davies et al., 1996).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the chemical behavior of compounds. The crystal structure analysis of related compounds provides insights into the molecular conformations, which are essential for predicting the reactivity and interactions of the compound (Cunico et al., 2016).
Chemical Reactions and Properties
N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide's reactivity is characterized by its involvement in various chemical reactions, such as cycloadditions, which are facilitated by certain functional groups that can be introduced or modified to achieve desired chemical properties. For instance, the [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, facilitated by a removable PhSO₂CF₂ group, represents a method for synthesizing cyclic sulfoximines, highlighting the versatility of sulfonamide derivatives in organic synthesis (Ye et al., 2014).
Physical Properties Analysis
The physical properties of N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide, such as solubility, melting point, and stability, are determined by its molecular structure. Polyamides derived from similar structures exhibit good solubility in organic solvents and high thermal stability, suggesting that the physical properties of the compound may be similarly favorable for practical applications (Gutch et al., 2003).
Chemical Properties Analysis
The chemical properties analysis involves studying the reactivity patterns, such as the ability to undergo substitution reactions or participate in the formation of complexes with biological targets. Sulfonamide derivatives, for instance, have been investigated for their antibacterial and antifungal activities, indicating the potential bioactivity of compounds containing the sulfonamide moiety (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3S/c1-14(2)10(7-11(15)16)12(14)13(19)18-8-3-5-9(6-4-8)22(17,20)21/h3-7,10,12H,1-2H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHBXYIYQKPUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

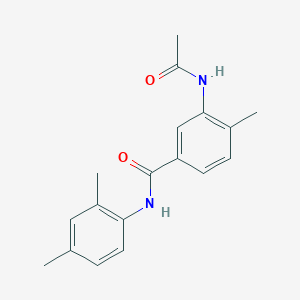
![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)
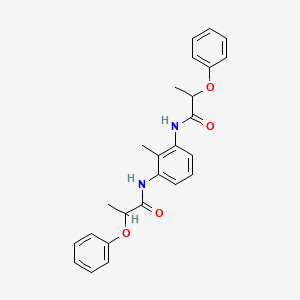
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
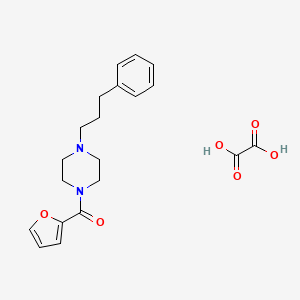
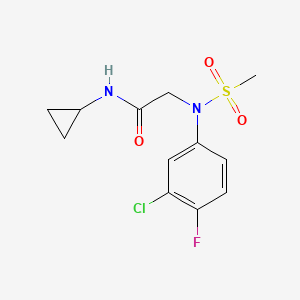
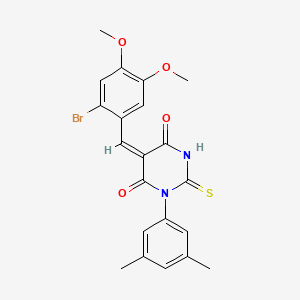
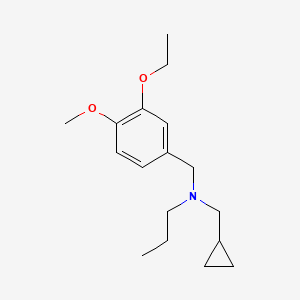
![N-(2-hydroxy-1,1-dimethylethyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5195241.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5195242.png)
![(2,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5195248.png)